molecular formula C22H24FN5O B2907941 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415571-24-1

3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2907941
CAS No.: 2415571-24-1
M. Wt: 393.466
InChI Key: SEZIWAKWWSSITG-UHFFFAOYSA-N
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Description

3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a synthetic heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core. Key structural attributes include:

  • 2-Methyl group: Contributes to steric stabilization and metabolic resistance.
  • Piperidine-linked cyclopropylpyrimidine moiety: The piperidin-4-ylmethyl group at position 3 connects to a 6-cyclopropylpyrimidin-4-yl unit, likely influencing target selectivity and pharmacokinetic properties.

Its design aligns with trends in medicinal chemistry favoring fluorinated heterocycles for improved bioavailability and target engagement .

Properties

IUPAC Name

3-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-14-26-20-10-17(23)4-5-18(20)22(29)28(14)12-15-6-8-27(9-7-15)21-11-19(16-2-3-16)24-13-25-21/h4-5,10-11,13,15-16H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZIWAKWWSSITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the piperidine and pyrimidine rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Implications :

  • Saturation at the C3-N4 bond (3,4-dihydroquinazolinone) could reduce metabolic oxidation relative to fully aromatic analogs .

Substituent Analysis

Compound Name Substituents at Critical Positions Hypothesized Impact
Target Compound 7-Fluoro, 2-methyl, cyclopropylpyrimidine-piperidine Fluorine enhances electronegativity; cyclopropyl group may improve metabolic stability.
Patent Compound 1 4,6-dimethylpyrazolo-pyrazine, dimethylaminomethyl-piperidine Dimethylamino group increases solubility but may reduce CNS penetration.
Reference Standard 1 2-fluoro-benzisoxazole-piperidine Benzisoxazole moiety suggests serotonin receptor affinity; fluoro improves potency.

Key Observations :

  • 7-Fluoro substitution is conserved across multiple analogs, underscoring its role in enhancing target binding through halogen bonding or dipole interactions.

Research Findings and Hypotheses

While explicit pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Kinase Inhibition: Pyridopyrimidinone derivatives (e.g., Reference Standard 1) are known ATP-competitive kinase inhibitors. The target’s quinazolinone core may similarly target kinase ATP-binding pockets but with altered selectivity .
  • Solubility and Bioavailability: The cyclopropyl group’s hydrophobicity might lower aqueous solubility relative to dimethylamino-containing analogs (Patent Compound 1), necessitating formulation optimization .
  • Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, suggesting the target compound could exhibit longer half-lives than fluoro-benzisoxazole derivatives .

Biological Activity

The compound 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H23_{23}N5_5O
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 2380167-18-8

The structure includes a quinazolinone core, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone exhibit significant antimicrobial properties. In a study assessing various quinazolinone derivatives, moderate to strong activity was observed against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound's effectiveness was tested using the agar diffusion method, revealing its potential as an antimicrobial agent.

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateStrongModerate

Antidepressant Potential

The compound has been evaluated for its antidepressant-like effects in animal models. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. This was supported by behavioral tests that showed reduced depressive-like symptoms in treated animals compared to controls .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : It shows affinity for 5-HT1A_1A and 5-HT7_7 receptors, which are implicated in mood regulation.
  • Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase enzymes (PDE4B and PDE10A), contributing to increased cyclic AMP levels and enhanced neuronal signaling .

Case Studies

In a detailed pharmacological study, the compound was subjected to various in vitro assays to determine its efficacy against specific targets:

  • Inhibition of Cancer Cell Lines : The compound demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

In vivo studies further corroborated the findings from in vitro assays, showing that administration of the compound led to significant tumor reduction in xenograft models.

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